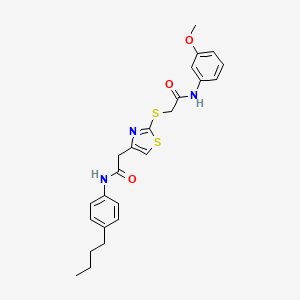

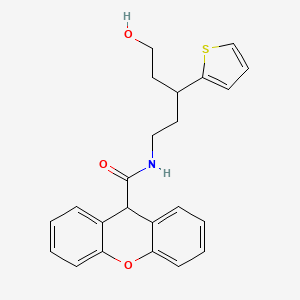

3-(4-Fluorophenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(4-Fluorophenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole" is a structurally novel molecule that is likely to possess interesting biological activities based on the presence of the 1,3,4-oxadiazole moiety. This moiety is a common feature in compounds with potential antimicrobial and antifungal properties, as seen in the synthesis of various derivatives that have shown efficacy against a range of pathogens . The inclusion of a fluorophenyl group may also contribute to the biological activity, as fluorinated compounds often exhibit enhanced bioavailability and stability .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the reaction of appropriate precursors under reflux conditions, followed by characterization using techniques such as NMR, IR, and mass spectrometry . Single-crystal X-ray diffraction analysis is sometimes employed to confirm the structure of synthesized compounds . The synthesis process is crucial for ensuring the purity and correct formation of the desired compound, which is essential for the subsequent biological evaluation.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is often confirmed using single-crystal X-ray diffraction, which provides detailed information about the lattice parameters and the overall geometry of the molecule . The molecular structure can influence the compound's biological activity, as it determines the way the molecule interacts with biological targets. Density Functional Theory (DFT) calculations are also used to predict the molecular structure and properties of such compounds .

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can undergo various chemical reactions, including condensation with secondary amines to form fluorescent compounds , and reactions with different reagents to produce a variety of heterocyclic compounds with potential antiviral activity . The reactivity of these compounds is influenced by the presence of functional groups that can participate in chemical reactions, such as the thioether moiety in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as vibrational wavenumbers, molecular electrostatic potential, and frontier molecular orbital energies, can be investigated using DFT calculations . These properties are important for understanding the stability and reactivity of the compound. For example, the HOMO-LUMO gap can provide insights into the kinetic stability of the molecule, while the molecular electrostatic potential can indicate possible sites for electrophilic or nucleophilic attack .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

- A significant application of derivatives similar to 3-(4-Fluorophenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is their antimicrobial activity. Compounds containing 1,2,4-oxadiazole structures have shown effectiveness against various bacterial and fungal strains. For example, synthesized compounds featuring 1,2,4-oxadiazole rings exhibited antimicrobial properties against multiple types of bacteria and fungi (Abou-Elmagd et al., 2015); (Shelke et al., 2010); (Bayrak et al., 2009).

Antitumor and Anticancer Activities

- Derivatives with 1,2,4-oxadiazole have shown potential in antitumor applications. Some compounds have demonstrated inhibitory activity against cancer cell lines, suggesting their relevance in cancer research (Qin et al., 2020).

Anti-protozoal Properties

- Compounds incorporating 1,2,4-oxadiazole have been studied for their anti-protozoal properties, indicating their potential in treating diseases caused by protozoan pathogens (Dürüst et al., 2012).

Nematocidal Activity

- Novel 1,2,4-oxadiazole derivatives, similar in structure to the compound , have been evaluated for nematocidal activities, showing effectiveness against certain nematode species (Liu et al., 2022).

Corrosion Inhibition

- Another application area is in corrosion inhibition. 1,2,4-oxadiazole derivatives have been effective as corrosion inhibitors, particularly for metals in acidic environments (Ammal et al., 2018).

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4OS/c1-13-2-4-14(5-3-13)17-10-11-19(24-23-17)27-12-18-22-20(25-26-18)15-6-8-16(21)9-7-15/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCRKBAVUYASNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3002610.png)

![Naphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B3002612.png)

![3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B3002615.png)

![3-(4-methoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)propan-1-one](/img/structure/B3002618.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3002621.png)

![3-(4-methoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3002622.png)

![3-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole](/img/structure/B3002624.png)

![8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002625.png)

![2,4-Dimethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002630.png)